rac-benzyl 4-[(3aR,6aS)-2-oxo-hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-3-yl]piperidine-1-carboxylate hydrochloride, cis
Description
rac-Benzyl 4-[(3aR,6aS)-2-oxo-hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-3-yl]piperidine-1-carboxylate hydrochloride, cis, is a stereochemically defined compound featuring a piperidine core fused with a hexahydro-pyrrolo-oxazolone moiety. The benzyl carboxylate group at the piperidine nitrogen and the cis configuration of the stereocenters (3aR,6aS) are critical to its structural identity . This compound’s synthesis often involves chiral chromatography for enantiomer separation and catalytic hydrogenation steps, as seen in analogous syntheses . Its hydrochloride salt form enhances solubility, a common strategy for improving bioavailability in drug development.
Properties
IUPAC Name |
benzyl 4-[(3aR,6aS)-2-oxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d][1,3]oxazol-3-yl]piperidine-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4.ClH/c22-17(24-12-13-4-2-1-3-5-13)20-8-6-14(7-9-20)21-15-10-19-11-16(15)25-18(21)23;/h1-5,14-16,19H,6-12H2;1H/t15-,16+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUUJODIDXCLACT-RCPFAERMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C3CNCC3OC2=O)C(=O)OCC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1N2[C@@H]3CNC[C@@H]3OC2=O)C(=O)OCC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-benzyl 4-[(3aR,6aS)-2-oxo-hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-3-yl]piperidine-1-carboxylate hydrochloride, cis, involves multiple steps. The process typically starts with the preparation of the oxazolidine ring, followed by the introduction of the piperidine ring and the benzyl group. The reaction conditions often involve the use of specific catalysts and solvents to ensure the desired stereochemistry is achieved.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis
Biological Activity
The compound rac-benzyl 4-[(3aR,6aS)-2-oxo-hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-3-yl]piperidine-1-carboxylate hydrochloride (hereafter referred to as "the compound") is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a piperidine ring fused with a pyrrolidine derivative and an oxazoline moiety. The IUPAC name reflects its complex stereochemistry and functional groups, which are crucial for its biological activity.
Structural Formula
Biological Activity Overview
The biological activity of the compound has been explored in various studies, particularly focusing on its effects on chemokine receptors and potential anticancer properties. Below are key findings related to its pharmacological actions:
1. Chemokine Receptor Antagonism
Research indicates that benzyl-piperidine derivatives exhibit significant antagonistic activity against CC chemokine receptors, particularly CCR3. The structure-activity relationship studies show that modifications to the benzyl and piperidine moieties can enhance binding potency and selectivity for these receptors .
Table 1: Structure-Activity Relationship of Benzyl-Piperidine Derivatives
| Compound | CCR3 Binding Affinity (nM) | Remarks |
|---|---|---|
| Compound A | 50 | Initial hit |
| Compound B | 10 | Enhanced potency |
| Compound C | 5 | Optimized structure |
2. Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds similar to the one . For instance, molecular docking studies have demonstrated that related compounds can effectively bind to EGFR tyrosine kinase, an important target in cancer therapy . The compound's ability to inhibit cell proliferation in human cancer cell lines has been suggested, although specific data for this compound remains limited.
Case Studies
Several case studies have investigated the biological activity of piperidine derivatives and their analogs:
-
Case Study 1: CCR3 Antagonism
A study involving a series of benzyl-piperidines revealed that certain modifications led to enhanced CCR3 antagonistic properties. The study utilized in vitro assays to measure calcium mobilization in eosinophils as a functional readout . -
Case Study 2: Anticancer Potential
In a study examining novel N-benzyl derivatives, compounds were tested against various cancer cell lines (e.g., HT29 for colon cancer). Results indicated significant inhibition of cell growth at low micromolar concentrations, suggesting potential therapeutic applications .
Comparison with Similar Compounds
cis-2-Cbz-hexahydropyrrolo[3,4-c]pyrrole
(3aS,7aS)-5-[(S)-3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl]-hexahydro-pyrrolo-pyridinone
4-Fluorophenyl Epoxy-Oxazin Derivative
- Key Features : Features a fluorophenyl group and an epoxy-oxazin ring system, which may confer distinct metabolic stability compared to the target’s oxazolone-piperidine framework .
Stereochemical and Conformational Comparisons
In contrast, trans diastereomers or racemic mixtures (e.g., separated via chiral chromatography in ) exhibit altered spatial arrangements that could diminish bioactivity . NMR data from analogous compounds () suggest that substituent-induced chemical shift changes (e.g., in regions A and B of Figure 6 ) can pinpoint stereochemical differences, aiding in structural validation.
Molecular Similarity Metrics
Using Tanimoto and Dice indices (MACCS or Morgan fingerprints), the target compound shows higher similarity to cis-2-Cbz-hexahydropyrrolo[3,4-c]pyrrole (shared benzyl and bicyclic motifs) than to oxadiazole-containing analogs like 5-[(3R)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]-1,3,4-oxadiazol-2(3H)-one (). Molecular networking based on MS/MS fragmentation (cosine scores) would cluster the target with other benzyl-carboxylate derivatives, though divergent functional groups (e.g., oxazolone vs. oxadiazole) reduce spectral overlap .
Data Table: Comparative Analysis of Key Compounds
Research Implications and Limitations
- Stereochemical Impact : The cis configuration’s role in bioactivity warrants further study, as enantiopure analogs (e.g., ) often show enhanced potency.
- Data Gaps : Safety and pharmacokinetic data for the target compound are unavailable, mirroring limitations in analogs like cis-2-Cbz-hexahydropyrrolo[3,4-c]pyrrole .
- Methodology : SHELX-based crystallography () and NMR profiling () remain critical for structural validation against analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
